![molecular formula C12H16N2O4 B14360371 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 92848-44-7](/img/structure/B14360371.png)
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylcarbamoyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Amidation: The carboxyl group of salicylic acid is converted to an amide by reacting with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Automated Purification: Employing automated purification systems to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding Interactions: The diethylcarbamoyl group may enhance binding affinity to target proteins, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-Aminosalicylic Acid: An antibiotic used to treat tuberculosis.
2-Hydroxybenzoic Acid (Salicylic Acid): A precursor in the synthesis of aspirin and other pharmaceuticals.
N-(2-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
Uniqueness
4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
特性
CAS番号 |
92848-44-7 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
4-(diethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-14(4-2)12(18)13-8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,3-4H2,1-2H3,(H,13,18)(H,16,17) |
InChIキー |
HFIVEFITGWPNNU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



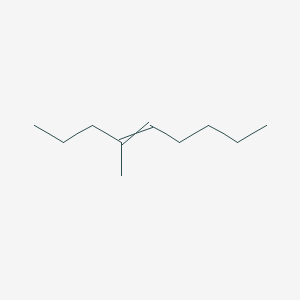

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
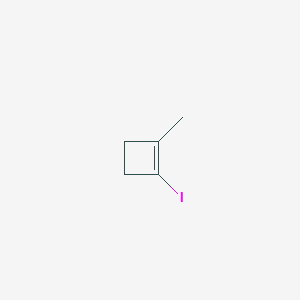
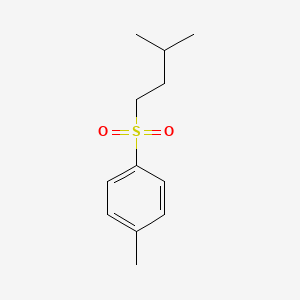
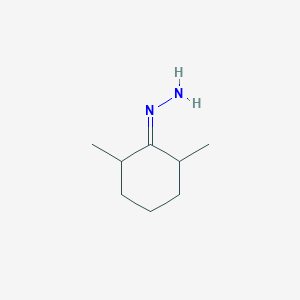
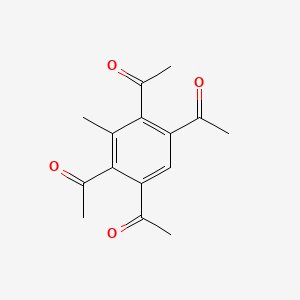
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
